1-(2-azidoethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-Azidoethyl)-4-iodo-1H-pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles
Preparation Methods
The synthesis of 1-(2-azidoethyl)-4-iodo-1H-pyrazole typically involves the alkylation of pyrazole with an azidoethyl group. One common method involves the reaction of 4-iodopyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(2-Azidoethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common reagents used in these reactions include copper(I) catalysts for click reactions, hydrogen gas for reductions, and various bases for substitution reactions. The major products formed from these reactions are typically triazoles and amines, depending on the specific reaction conditions.
Scientific Research Applications
1-(2-Azidoethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-azidoethyl)-4-iodo-1H-pyrazole exerts its effects is primarily through its azido group, which can participate in a variety of chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper(I) ions . This reactivity makes it a valuable tool in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems .
Comparison with Similar Compounds
1-(2-Azidoethyl)-4-iodo-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:
1-(2-Azidoethyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring and is often used in similar click chemistry applications.
1-(2-Azidoethyl)-1,2,4-triazole: Another triazole variant with different regioselectivity in cycloaddition reactions.
The uniqueness of this compound lies in its combination of an azidoethyl group with an iodopyrazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
IUPAC Name |
1-(2-azidoethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQUGUMJPWDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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